Methyl 4-(dimethylcarbamoyl)butanoate
Description
Methyl 4-(dimethylcarbamoyl)butanoate is an organic compound characterized by a butanoate ester backbone with a dimethylcarbamoyl substituent at the 4-position. Its molecular formula is C₈H₁₅NO₃, and it features a methyl ester group (–COOCH₃) and a dimethylcarbamoyl moiety (–N(C₃H₇)₂).
Properties
CAS No. |
14471-87-5 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
InChI Key |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
Canonical SMILES |
CN(C)C(=O)CCCC(=O)OC |
Synonyms |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of a catalyst. The reaction can be represented as follows:
Pentanoic acid+Methanol→Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(dimethylcarbamoyl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a site for nucleophilic attack. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
This compound: The ester group confers moderate polarity and lipophilicity, suggesting solubility in organic solvents. The dimethylcarbamoyl group may enhance stability compared to primary amines and could participate in hydrogen bonding or act as a directing group in synthesis.
Methyl 4-(hydroxyimino)butanoate: The hydroxyimino group (–NOH) is redox-active and can form metal complexes, making it useful in catalysis or materials science . Its smaller molecular weight (131.13 g/mol) implies higher volatility compared to the target compound.
4-(Dimethylamino)butanoic acid: The carboxylic acid group increases polarity and water solubility, contrasting with the ester group in the target compound. The dimethylamino group (–N(CH₃)₂) acts as a weak base, making this compound suitable for buffering or as a precursor in drug synthesis .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (173.21 g/mol) is heavier and more lipophilic than the analogs (both ~131 g/mol). This may influence its bioavailability and permeability in biological systems. The carboxylic acid in 4-(dimethylamino)butanoic acid increases its water solubility compared to the ester-containing compounds .
- Reactivity: The hydroxyimino group in Methyl 4-(hydroxyimino)butanoate is prone to tautomerism and redox reactions, unlike the stable carbamoyl group in the target compound . The ester group in the target compound may undergo hydrolysis under acidic or basic conditions, whereas the carboxylic acid in 4-(dimethylamino)butanoic acid is less reactive once deprotonated.
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